![molecular formula C12H15ClN2OS B403086 2-[(3-chlorophenyl)methylsulfanyl]-N-(propan-2-ylideneamino)acetamide](/img/structure/B403086.png)
2-[(3-chlorophenyl)methylsulfanyl]-N-(propan-2-ylideneamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-chlorobenzyl)thio]-N’-(1-methylethylidene)acetohydrazide is a chemical compound with the molecular formula C₁₁H₁₃ClN₂OS. It is primarily used in research settings and has applications in various scientific fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorobenzyl)thio]-N’-(1-methylethylidene)acetohydrazide typically involves the reaction of 3-chlorobenzyl chloride with thioacetohydrazide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including purification steps like recrystallization and chromatography to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-chlorobenzyl)thio]-N’-(1-methylethylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
2-[(3-chlorobenzyl)thio]-N’-(1-methylethylidene)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(3-chlorobenzyl)thio]-N’-(1-methylethylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(3-chlorobenzyl)thio]acetohydrazide: A closely related compound with similar chemical properties.
N’-(1-methylethylidene)acetohydrazide: Shares the hydrazide functional group but lacks the chlorobenzyl thioether moiety.
Uniqueness
2-[(3-chlorobenzyl)thio]-N’-(1-methylethylidene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chlorobenzyl thioether moiety differentiates it from other hydrazides, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C12H15ClN2OS |
|---|---|
Poids moléculaire |
270.78g/mol |
Nom IUPAC |
2-[(3-chlorophenyl)methylsulfanyl]-N-(propan-2-ylideneamino)acetamide |
InChI |
InChI=1S/C12H15ClN2OS/c1-9(2)14-15-12(16)8-17-7-10-4-3-5-11(13)6-10/h3-6H,7-8H2,1-2H3,(H,15,16) |
Clé InChI |
NEBMWKWIPWSJHH-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)CSCC1=CC(=CC=C1)Cl)C |
SMILES canonique |
CC(=NNC(=O)CSCC1=CC(=CC=C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-hexyl-2,3,4,5,6,7-hexahydrodicyclopenta[b,e]pyridin-8(1H)-imine](/img/structure/B403004.png)
![6-benzoyl-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B403005.png)
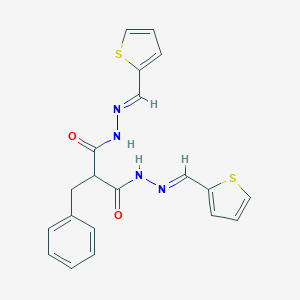
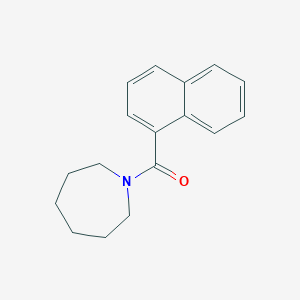
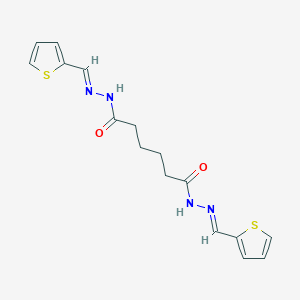
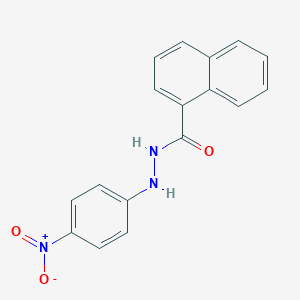
![N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B403016.png)
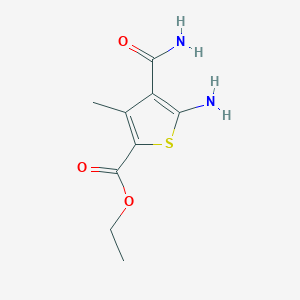
![ethyl 5-[4-(acetyloxy)phenyl]-2-(2-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403019.png)
![2-[(3-Fluorobenzoyl)amino]benzoic acid](/img/structure/B403020.png)
![ethyl 5-[4-(acetyloxy)phenyl]-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403021.png)
![4-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B403022.png)
![Ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B403023.png)
![methyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B403026.png)
